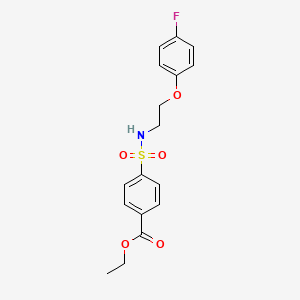

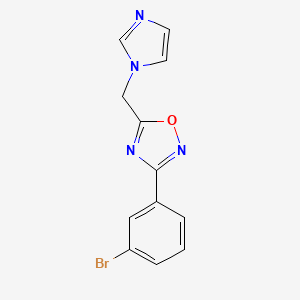

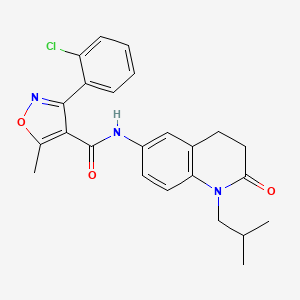

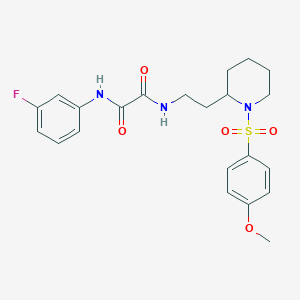

![molecular formula C26H24N2O4S B2498132 (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-81-5](/img/structure/B2498132.png)

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules. It has a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . Benzothiazole and its derivatives have been associated with a wide range of medicinal properties, including anti-inflammatory, anti-tubercular, and anti-Parkinsonian effects .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid in the presence of a dehydrating agent . The exact synthesis process for “(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is not available in the sources I found.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions, depending on their specific structure. For example, they can undergo nucleophilic substitution reactions . The specific chemical reactions that “(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” can participate in are not available in the sources I found.

Aplicaciones Científicas De Investigación

- NLO materials are essential for applications in optical signal processing, ultrafast switches, sensors, laser amplifiers, and organic solar cells .

- 6-Ethoxy-2-mercaptobenzothiazole (a derivative of the compound) serves as a reagent in the preparation of nitrothiazolythio benzothiazoles, which are used as carbon-junction N-terminal kinase inhibitors .

- MALDI-MS is a technique for analyzing biomolecules’ mass. The compound has been employed in this context, aiding in mass determination .

- Derivatives of the compound have been synthesized and investigated for their antioxidant and antibacterial properties. These studies contribute to understanding potential therapeutic applications .

- Novel derivatives of the compound have been synthesized, some of which exhibit anti-cancer potential. These compounds could serve as leads for developing targeted therapies .

Nonlinear Optical (NLO) Materials

Carbon-Junction N-Terminal Kinase Inhibitors

Matrix-Assisted Laser Desorption Mass Spectrometry (MALDI-MS)

Antioxidant and Antibacterial Activities

Design of Anti-Cancer Agents

Mecanismo De Acción

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, key enzymes involved in inflammation . The specific mechanism of action of “(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is not available in the sources I found.

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzoyl-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S/c1-3-32-21-13-14-22-23(17-21)33-26(28(22)15-16-31-2)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPYZNYKFJIXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)

![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)

![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)